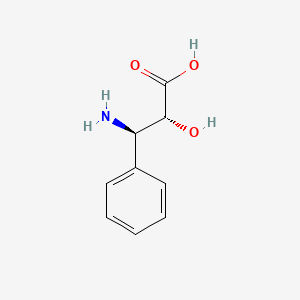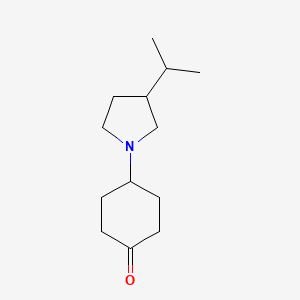![molecular formula C40H50N4O12S2 B2958841 4-[BIS(2-METHOXYETHYL)SULFAMOYL]-N-(4'-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)BENZAMIDE CAS No. 327973-29-5](/img/structure/B2958841.png)
4-[BIS(2-METHOXYETHYL)SULFAMOYL]-N-(4'-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[BIS(2-METHOXYETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its multiple methoxyethyl and sulfamoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[BIS(2-METHOXYETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE involves multiple steps, including the introduction of methoxyethyl and sulfamoyl groups to the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-[BIS(2-METHOXYETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl groups to amines.
Substitution: The methoxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-[BIS(2-METHOXYETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[BIS(2-METHOXYETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZOIC ACID: Shares similar sulfamoyl and methoxyethyl groups but differs in its overall structure and properties.
4,4’-BIS(4-AMINOPHENOXY)DIPHENYL SULFONE: Contains similar functional groups but has a different core structure.
Uniqueness
4-[BIS(2-METHOXYETHYL)SULFAMOYL]-N-(4’-{4-[BIS(2-METHOXYETHYL)SULFAMOYL]BENZAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)BENZAMIDE is unique due to its complex structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N4O12S2/c1-51-23-19-43(20-24-52-2)57(47,48)33-13-7-29(8-14-33)39(45)41-35-17-11-31(27-37(35)55-5)32-12-18-36(38(28-32)56-6)42-40(46)30-9-15-34(16-10-30)58(49,50)44(21-25-53-3)22-26-54-4/h7-18,27-28H,19-26H2,1-6H3,(H,41,45)(H,42,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNQMEGHSKHXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCOC)CCOC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N4O12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B2958764.png)

![4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol](/img/structure/B2958767.png)
![N-[(cyclohexylcarbamothioyl)amino]-2-(4-nitrophenoxy)acetamide](/img/structure/B2958768.png)
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2958769.png)




